molecular formula C20H21NO5 B2868968 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid CAS No. 940088-41-5

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid

Cat. No.: B2868968
CAS No.: 940088-41-5
M. Wt: 355.39
InChI Key: UOOYSCRVCQJNAS-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development in Bioconjugate Chemistry

The evolution of bioconjugate chemistry has been marked by the development of protective groups that enhance synthetic precision. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced in the late 20th century, revolutionized solid-phase peptide synthesis (SPPS) by offering a base-labile protecting strategy. Unlike earlier acid-labile groups like tert-butoxycarbonyl (Boc), Fmoc allowed for milder deprotection conditions, reducing side reactions and enabling the synthesis of longer peptides.

The incorporation of spacer units, such as the propoxy chain in 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid, emerged as a critical advancement. These spacers improve solubility and steric flexibility, facilitating interactions between conjugated molecules. The acetic acid terminus further broadens utility by enabling carbodiimide-mediated couplings to amines, a staple in bioconjugation.

Significance in Peptide Chemistry and Bioconjugation

This compound’s design addresses key challenges in peptide modification. The Fmoc group ensures selective protection of the amino group during synthesis, while the propoxy spacer (CH₂CH₂CH₂O) introduces a three-carbon chain that balances hydrophobicity and flexibility. This spacer is shorter than polyethylene glycol (PEG) counterparts but avoids the synthetic complexity of PEGylation.

The acetic acid moiety serves as a versatile handle for conjugation. For example, it can form amide bonds with primary amines via activation with reagents like N-hydroxysuccinimide (NHS), enabling attachment to proteins, nucleic acids, or solid supports. Such features make the compound indispensable for creating peptide-drug conjugates, biosensors, and self-assembling biomaterials.

Nomenclature and Structural Classification

The IUPAC name, 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid, systematically describes its structure:

  • 9H-fluoren-9-ylmethoxycarbonyl : The Fmoc group attached via a methylene bridge.
  • 3-aminopropoxy : A three-carbon chain linking the Fmoc group to the ether oxygen.
  • Acetic acid : The terminal carboxylic acid functionality.

Alternative names include Fmoc-aminopropoxyacetic acid and 2-[3-(Fmoc-amino)propoxy]acetic acid. The molecular formula is C₂₀H₂₁NO₅, with a molecular weight of 355.39 g/mol. Its structure classifies it as an Fmoc-protected amino acid derivative with a non-peptidic spacer, distinguishing it from conventional peptide-building blocks.

Comparative Analysis with Related Fmoc-Protected Derivatives

Structural and Functional Comparisons

A comparative analysis highlights key differences between this compound and analogous Fmoc derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Features
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid 940088-41-5 C₂₀H₂₁NO₅ 355.39 Fmoc, propoxy spacer, acetic acid
Fmoc-AOAc-OH (2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid) 123106-21-8 C₁₇H₁₅NO₅ 313.30 Fmoc, aminooxy group, acetic acid
Fmoc-NH-(PEG)₂-COOH 916585-44-9 C₂₉H₃₈N₂O₉ 558.62 Fmoc, PEG spacer, carboxylic acid
  • Spacer Length and Flexibility : The propoxy spacer (three carbons) offers moderate flexibility compared to the rigid aminooxy group in Fmoc-AOAc-OH and the extended PEG chain in Fmoc-NH-(PEG)₂-COOH.
  • Reactivity : The aminooxy group in Fmoc-AOAc-OH enables oxime ligation with ketones or aldehydes, whereas the acetic acid group in the subject compound supports standard carbodiimide couplings.
  • Solubility : PEG-containing derivatives exhibit superior aqueous solubility due to ethylene oxide units, whereas the propoxy spacer provides a balance between hydrophilicity and synthetic simplicity.
Applications in Materials Science

The self-assembly potential of Fmoc-modified compounds is well-documented. For instance, Fmoc-AOAc-OH forms hydrogels via π-π stacking of fluorenyl groups, useful in 3D cell culture. In contrast, the propoxy-acetic acid derivative may favor micellar structures due to its amphiphilic design, though empirical studies are needed to confirm this behavior.

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-19(23)13-25-11-5-10-21-20(24)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOYSCRVCQJNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940088-41-5
Record name 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]acetic acid
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Preparation Methods

Step 1: Fmoc Protection of 3-Aminopropanol

Reagents :

  • 3-Aminopropanol
  • Fmoc chloride (Fmoc-Cl)
  • N,N-Diisopropylethylamine (DIEA)
  • Dichloromethane (DCM)

Procedure :
3-Aminopropanol is dissolved in anhydrous DCM under nitrogen. DIEA (2.1 equiv) is added to deprotonate the amine, followed by dropwise addition of Fmoc-Cl (1.05 equiv) at 0°C. The reaction proceeds for 3–4 h at room temperature, yielding 3-((9H-fluoren-9-ylmethoxy)carbonylamino)propan-1-ol after aqueous workup.

Yield : 85–90%
Characterization :

  • ¹H NMR (CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40 (t, 2H, Fmoc ArH), 5.20 (br s, 1H, NH), 4.40 (d, 2H, Fmoc-CH₂), 4.20 (t, 1H, Fmoc-CH), 3.60 (t, 2H, OCH₂), 3.20 (q, 2H, NHCH₂), 1.70 (m, 2H, CH₂).

Step 2: Mitsunobu Reaction with Ethyl Glycolate

Reagents :

  • 3-((9H-Fluoren-9-ylmethoxy)carbonylamino)propan-1-ol
  • Ethyl glycolate
  • Triphenylphosphine (PPh₃)
  • Diisopropyl azodicarboxylate (DIAD)
  • Tetrahydrofuran (THF)

Procedure :
The Fmoc-protected alcohol (1.0 equiv), ethyl glycolate (1.2 equiv), and PPh₃ (1.5 equiv) are dissolved in THF. DIAD (1.5 equiv) is added dropwise at 0°C, and the mixture stirs for 12–16 h at room temperature. The reaction forms ethyl 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetate via SN2-like ether synthesis.

Yield : 70–75%
Characterization :

  • ¹³C NMR (CDCl₃): δ 170.5 (C=O ester), 156.0 (Fmoc C=O), 143.8 (Fmoc ArC), 67.8 (OCH₂), 47.1 (Fmoc-CH₂), 38.5 (NHCH₂), 29.7 (CH₂).

Step 3: Ester Hydrolysis to Carboxylic Acid

Reagents :

  • Ethyl 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetate
  • Lithium hydroxide (LiOH)
  • THF/Water (4:1)

Procedure :
The ester (1.0 equiv) is treated with LiOH (3.0 equiv) in THF/water at room temperature for 6–8 h. Acidification with 1M HCl yields the target compound as a white solid.

Yield : 90–95%
Characterization :

  • HRMS (ESI) : m/z calculated for C₂₀H₂₀F₃NO₅ [M+H]⁺: 355.4, found: 355.4.

Alternative Synthetic Pathways

Williamson Ether Synthesis via Tosylate Intermediate

Step 1 : Tosylation of Fmoc-protected aminopropanol using tosyl chloride (TsCl) in pyridine.
Step 2 : Displacement with sodium chloroacetate in DMF at 80°C, followed by hydrolysis.

Yield : 60–65% (lower due to competing elimination).

Direct Alkylation with Bromoacetic Acid

Procedure :
Fmoc-protected aminopropanol reacts with bromoacetic acid in the presence of K₂CO₃. However, this method suffers from poor regioselectivity and side-product formation.

Optimization and Troubleshooting

Solvent and Base Selection

  • Mitsunobu Reaction : THF outperforms DMF due to better DIAD solubility.
  • Fmoc Protection : DIEA minimizes racemization compared to inorganic bases.

Purification Strategies

  • Silica Gel Chromatography : Eluent: Hexane/EtOAc (3:1 → 1:1) for intermediates.
  • Recrystallization : Final compound purified from EtOAc/hexane.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Mitsunobu High regioselectivity, mild conditions Cost of reagents (DIAD, PPh₃) 70–75
Williamson Ether Inexpensive reagents Risk of elimination byproducts 60–65
Direct Alkylation One-pot synthesis Low efficiency 40–50

Applications and Derivative Synthesis

The compound serves as a building block in:

  • Peptide Synthesis : As a side-chain modifier for introducing carboxylic acid functionalities.
  • Polymer Chemistry : For constructing Fmoc-based hydrogels with pH-responsive properties.

Chemical Reactions Analysis

Types of Reactions

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

The following structurally related Fmoc-protected compounds are compared based on backbone diversity , applications , and physicochemical properties :

Structural Analogues with Amino Acid Backbones
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications Reference
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid C₂₀H₂₁NO₅ 367.39 1592739-14-4 Propoxy linker, acetic acid terminus Peptide synthesis, resin conjugation
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid C₂₄H₂₁NO₄ 387.43 209252-15-3 Phenylalanine backbone, chiral center Nonribosomal peptide mimics
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid C₁₈H₁₇NO₄S 343.40 135248-89-4 Thiol-containing side chain (cysteine analog) Disulfide bond formation

Key Observations :

  • Backbone Flexibility : The propoxy linker in the target compound enhances solubility compared to rigid aromatic backbones (e.g., phenylalanine derivative) .
  • Functional Groups: Thiol-containing analogs (e.g., mercaptopropanoic acid) enable site-specific bioconjugation, unlike the acetic acid terminus .
Heterocyclic Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications Reference
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid C₂₂H₂₂N₂O₅ 406.43 209163-25-7 Piperidinone ring, ketone functionality Kinase inhibitor intermediates
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinylacetic acid C₂₃H₂₂N₂O₅ 406.43 1076196-99-0 Pyridinone ring, methyl substituent Antibacterial agent scaffolds

Key Observations :

  • Reactivity: The piperidinone derivative’s ketone group allows for reductive amination, unlike the pyridinyl analog’s oxo group, which is less reactive .

Key Observations :

  • Toxicity : Propoxy-linked compounds show higher acute oral toxicity (H302) compared to piperazine derivatives .
  • Storage : Solubilized derivatives require ultra-low temperatures (-80°C) to prevent hydrolysis .

Biological Activity

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound widely used in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) group that protects the amino function, thereby facilitating the formation of peptides with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid is C22H22N2O5C_{22}H_{22}N_{2}O_{5}, with a molecular weight of approximately 394.42 g/mol. The structure includes a fluorenyl group, an acetic acid moiety, and an amino group, which contribute to its stability and reactivity during peptide synthesis.

PropertyValue
Molecular FormulaC22H22N2O5
Molecular Weight394.42 g/mol
CAS Number209163-25-7
Purity>98%

Role in Peptide Synthesis

The primary biological activity of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid lies in its application as a building block for peptide synthesis. The Fmoc protection allows for selective coupling reactions without interference from side reactions, making it crucial for maintaining the integrity of biologically active peptides during synthesis .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of compounds derived from the fluorenone nucleus. For instance, derivatives synthesized using similar structural motifs have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups has been shown to enhance antimicrobial activity by improving the compounds' ability to penetrate bacterial membranes .

Anticancer Activity

Research indicates that fluorenone derivatives exhibit significant antiproliferative effects against cancer cell lines. For example, modifications to the fluorenone structure have resulted in compounds that act as topoisomerase inhibitors, which are critical in cancer treatment due to their role in DNA replication and repair processes . The introduction of alkyl chains has been associated with improved anticancer activity, suggesting that structural optimization can lead to more potent therapeutic agents.

Case Studies

  • Antimicrobial Activity : A study synthesized various O-aryl-carbamoyl-fluorene derivatives and assessed their antimicrobial activity against several strains. Notably, certain derivatives displayed comparable efficacy to standard antibiotics at low concentrations, indicating their potential as new antimicrobial agents .
  • Anticancer Efficacy : Another investigation focused on synthesizing 2,7-diamidofluorenones and evaluating their antiproliferative properties against human cancer cell lines. The results demonstrated that these compounds effectively inhibited cell growth, supporting their development as anticancer therapeutics .

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